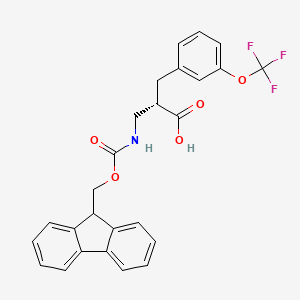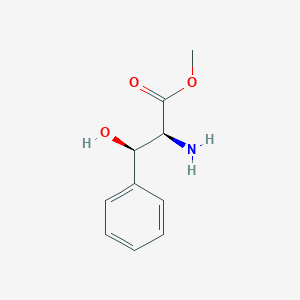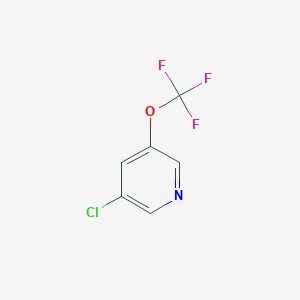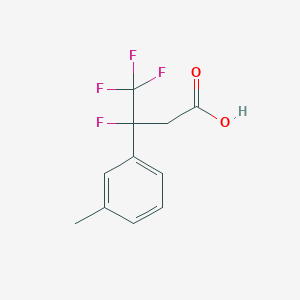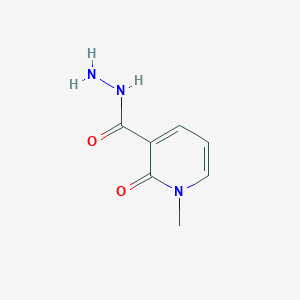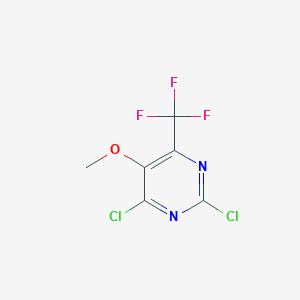
2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a trifluoromethyl group attached to the pyrimidine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine typically involves the chlorination of 4,6-dichloro-5-methoxypyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent in the presence of a base such as N,N-dimethylaniline . The reaction is carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process often includes chlorination, methoxylation, and trifluoromethylation steps, each optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyrimidine ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiols in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or THF.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases and other proteins by binding to their active sites, thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Lacks the methoxy group but shares similar reactivity and applications.
4,6-Dichloro-5-methoxypyrimidine: Lacks the trifluoromethyl group but is used as a precursor in the synthesis of the target compound.
2,4-Dichloro-6-(trifluoromethyl)pyrimidine: Similar structure with different substitution pattern.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine imparts unique electronic and steric properties, enhancing its reactivity and specificity in various applications. This combination makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C6H3Cl2F3N2O |
|---|---|
Molekulargewicht |
247.00 g/mol |
IUPAC-Name |
2,4-dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3Cl2F3N2O/c1-14-2-3(6(9,10)11)12-5(8)13-4(2)7/h1H3 |
InChI-Schlüssel |
MVOOUBQLDVSAIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(N=C1Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12959098.png)
![(2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B12959106.png)
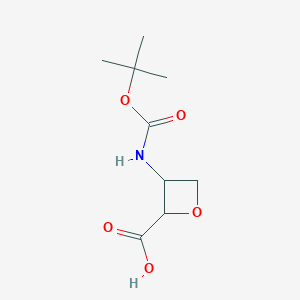


![(3aS,6S,6aS,8R,9aR,9bR)-8-Hydroxy-6,9a-dimethyl-3-methyleneoctahydroazuleno[4,5-b]furan-2,9(9aH,9bH)-dione](/img/structure/B12959130.png)
